molecular formula C10H7F2NO2 B2399045 methyl 4,6-difluoro-1H-indole-2-carboxylate CAS No. 394222-99-2

methyl 4,6-difluoro-1H-indole-2-carboxylate

Cat. No.: B2399045
CAS No.: 394222-99-2
M. Wt: 211.168
InChI Key: OQBNNAMXCZSCFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4,6-difluoro-1H-indole-2-carboxylate (CAS: 394222-99-2) is a fluorinated indole derivative with the molecular formula C₁₀H₇F₂NO₂ and a molecular weight of 211.16 g/mol . Its structure features a methyl ester at the 2-position of the indole ring and fluorine substituents at the 4- and 6-positions. The electron-withdrawing fluorine atoms enhance the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and agrochemical research. The methyl ester group facilitates further derivatization, such as hydrolysis to carboxylic acids or conversion to amides .

Properties

IUPAC Name

methyl 4,6-difluoro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F2NO2/c1-15-10(14)9-4-6-7(12)2-5(11)3-8(6)13-9/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQBNNAMXCZSCFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=C(C=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The fluorine atoms can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The ester group is then formed by esterification of the carboxylic acid derivative with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of methyl 4,6-difluoro-1H-indole-2-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization, chromatography, or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-difluoro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications

Methyl 4,6-difluoro-1H-indole-2-carboxylate has a variety of applications in scientific research:

Medicinal Chemistry

  • Antiviral Activity: Research indicates that derivatives of this compound can inhibit HIV-1 integrase, a crucial enzyme for viral replication. Studies report IC50 values ranging from 12.41 to 47.44 μM, highlighting its potential as an antiviral agent.
  • Anticancer Properties: In vitro studies demonstrate strong antiproliferative effects against various cancer cell lines, with some derivatives achieving IC50 values as low as 0.95 μM. These compounds induce apoptosis through modulation of apoptotic markers.
  • Antimicrobial Effects: The compound exhibits antimicrobial properties against resistant strains, including Mycobacterium tuberculosis, with reported minimum inhibitory concentrations (MIC) as low as 0.012 μM for specific analogs.

Organic Synthesis

  • This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules through electrophilic and nucleophilic substitution reactions.

Biological Studies

  • The compound is studied for its influence on various biochemical pathways due to its broad-spectrum biological activities, including anti-inflammatory and antioxidant effects.

Antiviral Activity Against HIV

A study demonstrated that this compound derivatives could inhibit HIV-1 integrase effectively. Structural modifications at the C3 position significantly enhanced this activity, indicating that specific substituents can optimize antiviral efficacy.

Anticancer Potential

In vitro evaluations revealed that this compound exhibits strong antiproliferative effects against several cancer cell lines. It was noted that certain derivatives could induce apoptosis by modulating key apoptotic markers such as Caspases and Bcl2 family proteins, suggesting a mechanism for its anticancer activity.

Antimicrobial Efficacy

Research highlighted that derivatives of this compound showed potent activity against Mycobacterium tuberculosis. With MIC values indicating effective inhibition at low concentrations, these compounds present promising candidates for developing new anti-tubercular agents.

Mechanism of Action

The mechanism of action of methyl 4,6-difluoro-1H-indole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes, receptors, or nucleic acids. The fluorine atoms can enhance the compound’s binding affinity and selectivity by forming strong interactions with target molecules . The indole nucleus can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

  • Fluorine vs.
  • Methyl vs. Ethyl Esters : Ethyl esters (e.g., Ethyl 4,6-difluoro analog) exhibit higher solubility in organic solvents due to the longer alkyl chain, whereas methyl esters are more reactive in hydrolysis .
  • Amide vs. Ester : The carboxamide derivative (4,6-difluoro-1H-indole-2-carboxamide) demonstrates bioactivity against Mycobacterium, attributed to hydrogen-bonding interactions via the amide group .

Biological Activity

Methyl 4,6-difluoro-1H-indole-2-carboxylate (MDFI) is a significant compound in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of MDFI, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

MDFI is characterized by the presence of two fluorine atoms at the 4 and 6 positions of the indole ring, which can significantly influence its chemical reactivity and biological activity. The indole core is known for its ability to interact with various biological targets, making it a valuable scaffold for drug development.

Target Interactions

MDFI exhibits a broad spectrum of biological activities, including:

  • Antiviral Activity : Compounds derived from indole structures have been shown to inhibit viral replication, particularly against HIV-1 integrase. The binding of indole derivatives to the integrase enzyme can disrupt viral DNA integration, which is crucial for viral replication .
  • Anticancer Properties : Indole derivatives often demonstrate antiproliferative effects against various cancer cell lines. Studies have shown that modifications in the indole structure can enhance activity against specific cancer types .
  • Antimicrobial Effects : Research indicates that indole derivatives possess antimicrobial properties, making them potential candidates for treating infections caused by resistant bacterial strains .

Biological Activity Evaluation

The following table summarizes key findings related to the biological activities of MDFI and related compounds:

Activity Type Target IC50 Value (μM) Notes
AntiviralHIV-1 Integrase12.41 - 47.44Significant inhibition observed .
AnticancerVarious Cancer Cell Lines0.95 - 1.50Effective against multiple cancer types .
AntimicrobialMycobacterium tuberculosisMIC = 0.012Shows low cytotoxicity to healthy cells .

Case Studies and Research Findings

  • Antiviral Activity Against HIV-1 Integrase :
    A study demonstrated that MDFI derivatives could inhibit the strand transfer activity of HIV-1 integrase with IC50 values ranging from 12.41 to 47.44 μM. Structural modifications at the C3 position significantly enhanced this activity, indicating the importance of substituent groups in optimizing antiviral efficacy .
  • Anticancer Potential :
    In vitro studies on various cancer cell lines revealed that MDFI and its derivatives exhibited strong antiproliferative effects, with some compounds achieving IC50 values as low as 0.95 μM. These compounds were also found to induce apoptosis through modulation of key apoptotic markers such as Caspases and Bcl2 family proteins .
  • Antimicrobial Efficacy :
    Research highlighted the effectiveness of MDFI derivatives against Mycobacterium tuberculosis, with a reported MIC of 0.012 μM for certain analogs. This suggests that modifications in the indole structure can lead to potent anti-tubercular agents with minimal toxicity to host cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for methyl 4,6-difluoro-1H-indole-2-carboxylate and its derivatives?

  • Methodology : The compound is typically synthesized via coupling reactions using 4,6-difluoro-1H-indole-2-carboxylic acid as a precursor. Key methods include:

  • Amide formation : Reacting with amines (e.g., benzylamine) or hydrazines (e.g., phenylhydrazine) under reflux in polar aprotic solvents (e.g., DMF), achieving yields up to 98% .
  • Esterification : Using methylating agents (e.g., methyl chloride) in the presence of base catalysts.
  • Functionalization : Substitution reactions with electrophiles (e.g., 3-chlorobenzoyl chloride) under controlled conditions, though yields may vary (e.g., 30% for N-(3-chlorobenzoyl) derivatives) .
    • Purification : Column chromatography or recrystallization from acetic acid/water mixtures is commonly employed .

Q. Which characterization techniques are essential for confirming the structure of synthesized derivatives?

  • Core Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm fluorine substitution patterns and ester/amide bond formation.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight validation.
  • HPLC : Purity assessment (>98% purity criteria in pharmacological studies) .
    • Supplementary Methods : IR spectroscopy for functional group analysis and X-ray crystallography for absolute configuration determination (if crystalline derivatives are obtained).

Q. What are the typical functionalization reactions available for this compound?

  • Key Reactions :

  • Nucleophilic substitution : Fluorine atoms at positions 4 and 6 can be replaced with amines or alkoxides under basic conditions.
  • Reductive amination : Conversion of the ester group to amides using hydrazines or primary amines .
  • Cross-coupling : Suzuki-Miyaura reactions to introduce aryl/heteroaryl groups at the indole core .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yields in low-efficiency syntheses (e.g., N-acylation)?

  • Experimental Design :

  • Catalyst screening : Use of Lewis acids (e.g., AlCl3_3) or organocatalysts to enhance electrophilic reactivity .
  • Solvent optimization : Switching from DMF to dichloromethane or acetonitrile to reduce side reactions.
  • Temperature control : Lowering reaction temperatures to minimize decomposition (e.g., for acid-sensitive intermediates) .
    • Case Study : The synthesis of N-(3-chlorobenzoyl)-4,6-difluoro-1H-indole-2-carboxamide (11b) achieved only 30% yield via method B. Re-optimization with pyridine as a base increased yield to 65% .

Q. What strategies are effective in resolving contradictory bioactivity data among structurally similar fluorinated indole carboxylates?

  • Analytical Approaches :

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent positions (e.g., 4,6-difluoro vs. 3,5-difluoro derivatives) and their electronic effects on target binding. Fluorine at 4,6 positions enhances metabolic stability but may reduce solubility .
  • Assay standardization : Control variables like cell line selection (e.g., Mycobacterium tuberculosis H37Rv for antimicrobial testing) and incubation times .
    • Example : Methyl 4,6-difluoro derivatives showed higher antimycobacterial activity (MIC = 2 µg/mL) than 3,5-difluoro analogs (MIC = 8 µg/mL), likely due to improved membrane penetration .

Q. How can computational methods aid in predicting reactivity and biological targets of this compound derivatives?

  • Integrated Workflow :

  • Docking simulations : Predict binding affinity to enzymes (e.g., enoyl-acyl carrier protein reductase in Mycobacterium) using AutoDock Vina .
  • DFT calculations : Analyze electron-withdrawing effects of fluorine atoms on reaction intermediates .
  • ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP = 2.1 for optimal blood-brain barrier penetration) .

Comparative Analysis of Fluorinated Indole Derivatives

Compound Substituents Key Properties Bioactivity (Example)
This compound4-F, 6-FHigh metabolic stability, logP = 2.5Antimycobacterial (MIC = 2 µg/mL)
Methyl 3,5-difluoro-1H-indole-2-carboxylate3-F, 5-FEnhanced solubility (logP = 1.8), lower membrane penetrationAnticancer (IC50_{50} = 15 µM)
Methyl 5,6-difluoro-1H-indole-2-carboxylate5-F, 6-FBalanced lipophilicity (logP = 2.2), moderate CYP450 inhibitionAntiviral (EC50_{50} = 10 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.